2-(But-3-en-2-yl)aniline
Overview
Description
2-(But-3-en-2-yl)aniline, also known as 2-(1-methylbut-2-en-1-yl)aniline, is an aromatic amine compound. It is characterized by the presence of an aniline group (a benzene ring attached to an amino group) substituted with a but-3-en-2-yl group at the ortho position. This compound is a colorless to pale yellow liquid with a pungent odor and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-2-yl)aniline typically involves the alkylation of aniline with an appropriate alkylating agent. One common method is the reaction of aniline with isobutene in the presence of a catalyst such as phosphoric acid or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous feeding of aniline and isobutene into the reactor, where they react in the presence of a catalyst. The product is then separated and purified using distillation or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(But-3-en-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(But-3-en-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the amino group, which can donate electrons to form new bonds. Additionally, the compound’s aromatic ring can participate in π-π interactions and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Azolyl)anilines: These compounds have an azole ring attached to the aniline group and exhibit similar reactivity and applications.
Quinoline Derivatives: Quinoline compounds share structural similarities with 2-(But-3-en-2-yl)aniline and are used in similar applications.
Aniline Analogs: Compounds with different substituents on the aniline ring, such as secondary amines, exhibit similar chemical behavior.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the but-3-en-2-yl group at the ortho position enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry .
Properties
IUPAC Name |
2-but-3-en-2-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-8H,1,11H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCOLDPMKTYQBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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